molecular formula C12H28BrN B078111 Triethylhexylammonium bromide CAS No. 13028-71-2

Triethylhexylammonium bromide

Cat. No. B078111
CAS RN: 13028-71-2
M. Wt: 266.26 g/mol
InChI Key: NAWZSHBMUXXTGV-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related ammonium tribromide compounds involves oxidation of bromide ion with HNO3, leading to tribromide formation, which demonstrates efficient and regioselective bromination capabilities at room temperature (Pourmousavi & Salehi, 2009)(source).

Molecular Structure Analysis

Studies on the molecular structure of triethanolammonium bromide, a compound structurally similar to triethylhexylammonium bromide, reveal a consistent endo conformation across its known crystal structures. Quantum chemical calculations support this finding, indicating stability regardless of protonation and crystal packing effects (Párkányi, Hencsei, & Nyulászi, 1996)(source).

Chemical Reactions and Properties

Triethylhexylammonium bromide participates in various chemical reactions, including acting as a phase transfer catalyst that enables bromination of activated aromatic compounds in a highly efficient and regioselective manner (Jordan, Luo, & Reitz, 2003)(source).

Physical Properties Analysis

The physical properties of related ammonium bromide surfactants have been studied, showing that the critical micellar concentration (CMC), micellar aggregation number, and the behavior of surfactants at the air/solution interface can significantly influence their functionality in systems such as water-in-oil microemulsions (Mitra et al., 2006)(source).

Chemical Properties Analysis

The chemical properties of ammonium bromide surfactants, including triethylhexylammonium bromide, often revolve around their ability to form stable micellar structures in aqueous solutions. These properties are influenced by the surfactant's head group structure and the presence of hydrophobic or hydrophilic groups, impacting their adsorption behavior and aggregation characteristics in solution (Yoshimura et al., 2012)(source).

Scientific Research Applications

  • Surfactant Properties and Micelle Formation :

    • Lianos and Zana (1982) studied tetradecyltrialkylammonium bromides, including variants like triethylhexylammonium bromide, focusing on their micelle formation and surfactant properties using fluorescent probes. They found that the surfactant aggregation number in micellar solutions decreases with increasing head group size, which affects the microviscosity of the micelle interior (Lianos & Zana, 1982).
  • Modification of Membrane Properties :

    • Moore et al. (2005) utilized triethylhexylammonium bromide in modifying Nafion® membranes. This alteration aimed to create more stable membranes with larger pore structures and a less acidic environment, improving their biocompatibility for entrapping dehydrogenase enzymes (Moore, Hackman, Brennan, & Minteer, 2005).
  • Impact on Protein Stability and Activity :

    • A study by Satish et al. (2017) explored the effect of triethylhexylammonium bromide on the thermal unfolding/refolding of bovine serum albumin. They discovered that this compound assists in the better refolding of thermally denatured proteins and stabilizes them depending on its concentration (Satish, Millan, Bera, Mohapatra, & Sahoo, 2017).
  • Lubricant Additive :

    • In a study on lubricating properties, Wang et al. (2017) found that triethylhexylammonium bromide exhibits remarkable lubricating properties as a water-based lubricant additive. It provides a non-corrosive environment and forms a protective film on contact surfaces (Wang, Yu, Ma, Huang, Cai, Zhou, & Liu, 2017).

Safety And Hazards

Triethylhexylammonium bromide can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

triethyl(hexyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N.BrH/c1-5-9-10-11-12-13(6-2,7-3)8-4;/h5-12H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWZSHBMUXXTGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](CC)(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445470
Record name Hexyltriethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylhexylammonium bromide

CAS RN

13028-71-2
Record name Hexyltriethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylhexylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
L Satish, S Millan, H Sahoo - Journal of Molecular Liquids, 2019 - Elsevier
In this study, the activity and structure of lysozyme were investigated in different ionic liquid formulations. Hen egg white lysozyme solutions were formulated in different ionic liquids with …
Number of citations: 15 www.sciencedirect.com
CM Moore, S Hackman, T Brennan… - Journal of membrane …, 2005 - Elsevier
… It is interesting to note that the proton exchange capacity of triethylhexylammonium bromide (TEHABr) is greater than the proton exchange capacity of tetrabutylammonium bromide (…
Number of citations: 24 www.sciencedirect.com
S Giessler, JC Diniz da Costa… - Journal of Nanoscience …, 2001 - ingentaconnect.com
… by acid with tetraethylorthosilicate, and using an organic covalent ligand template (methyltriethoxysilane) or a noncovalent template C6 surfactant (triethylhexylammonium bromide). The …
Number of citations: 38 www.ingentaconnect.com
S Giessler, MC Duke, JC Diniz da Costa, GQ Lu - 2001 - researchgate.net
… For the surf 50/50 solution an additional 1.66 g per 50 ml of sol of C6- surfactant (triethylhexylammonium bromide) was mixed into the final solution at ambient temperature. …
Number of citations: 3 www.researchgate.net
R Schmuhl, A van den Berg, DHA Blank… - Angewandte …, 2006 - utwente.nl
… Three surfactants were used in the present study (Figure 1b): cetyltrimethylammonium bromide (CTAB), sodium dodecyl sulfate (SDS), and triethylhexylammonium bromide (C6TEA). …
Number of citations: 22 www.utwente.nl
L Satish, S Millan, K Bera, S Mohapatra… - New Journal of …, 2017 - pubs.rsc.org
… A more hydrophobic IL, triethylhexylammonium bromide, shows better refolding of thermally denatured BSA and the stabilization is found to be dependent on the concentration of the IL. …
Number of citations: 45 pubs.rsc.org
L Satish, S Millan, VV Sasidharan, H Sahoo - International journal of …, 2018 - Elsevier
… bromide, and triethylhexylammonium bromide) have been investigated against thermal unfolding/refolding of BSA. We found that triethylhexylammonium bromide is good at refolding …
Number of citations: 15 www.sciencedirect.com
D Uhlmann, S Liu, BP Ladewig… - Journal of Membrane …, 2009 - Elsevier
… [6] reported improved gas selectivity by exposing to steam silica membranes with carbonized templates derived from C6 surfactant triethylhexylammonium bromide (C6HAB). …
Number of citations: 133 www.sciencedirect.com
H Yang, DK Wang, J Motuzas… - Journal of Sol-Gel Science …, 2018 - Springer
Mesoporous, interlayer-free, hybrid carbon-silica membranes based on organosilica of triethoxyvinylsilane (TEVS) and pluronic triblock copolymer poly(ethylene oxide)-poly(propylene …
Number of citations: 26 link.springer.com
RL Arechederra, SD Minteer - Electrochimica acta, 2010 - Elsevier
… These two polymers are tetrabutylammonium bromide modified Nafion ® (TBAB) and triethylhexylammonium bromide modified Nafion ® (TEHA). This allowed for the evaluation of mass …
Number of citations: 17 www.sciencedirect.com

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